molecular formula C8H7NO2S B147045 Tosyl cyanide CAS No. 19158-51-1

Tosyl cyanide

Cat. No. B147045
CAS RN: 19158-51-1
M. Wt: 181.21 g/mol
InChI Key: JONIMGVUGJVFQD-UHFFFAOYSA-N
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Description

Tosyl cyanide is a versatile reagent in organic synthesis, known for its applications in cyanation and sulfonylation reactions. It is particularly useful due to its ability to add cyanide groups to various substrates, which can be further transformed into a wide range of functional groups, making it a valuable tool in pharmaceutical chemistry and material science.

Synthesis Analysis

The synthesis of tosyl cyanide derivatives can be achieved through various methods. A novel protocol for the synthesis of α-aryl nitriles has been developed using copper-catalyzed cyanation of N-tosylhydrazones with thiocyanate salt as the cyanide source. This method is convenient and employs readily available substrates and low-toxicity thiocyanate salts, demonstrating a broad substrate scope .

Molecular Structure Analysis

The molecular structure of tosyl cyanide allows it to participate in a range of chemical reactions. Its structure is activated by titanium(IV) chloride to generate a tolylsulfinyl chloride equivalent, which adds to alkenes to provide β-chlorosulfoxides. These chlorides can be hydrolyzed to β-hydroxysulfoxides in a stereocontrolled manner .

Chemical Reactions Analysis

Tosyl cyanide is known for its ability to undergo free radical addition to unsaturated hydrocarbons. This addition is regio- and stereoselective, and can lead to intramolecular cyclization and ring cleavage in certain substrates . Additionally, tosyl cyanide can participate in water-mediated radical C-H tosylation of alkenes, where it forms vinyl sulfone through a sequence of radical additions and eliminations . Diels-Alder cycloadditions with dienes result in the formation of 2-tosylpyridines and 3,6-dihydro-2-pyridones, showcasing its versatility in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tosyl cyanide derivatives are influenced by their molecular structure. For instance, the fluorescent properties of bis-intercalating asymmetric cyanine dyes, which are derivatives of tosyl cyanide, are significantly enhanced when they form complexes with double-stranded DNA. These complexes are stable and can be used for sensitive detection and quantitation in gel electrophoresis . The photocatalytic transformations of tosyl cyanide are conducted under mild conditions, which is advantageous for various radical-involved transformations .

Scientific Research Applications

  • Radical Addition to Unsaturated Hydrocarbons Tosyl cyanide is used in the regio- and stereoselective addition to unsaturated hydrocarbons. This includes reactions with alkenes, dienes, and 1-hexyne, where it can promote intramolecular cyclization and ring cleavage in certain reactions (Fang & Chen, 1987).

  • Sulfinylation of Alkenes The activation of tosyl cyanide by titanium(IV) chloride generates a tolylsulfinyl chloride equivalent. This adds stereo- and regio-specifically to alkenes, leading to the formation of β-chlorosulfoxides. These chlorides can be hydrolyzed on silica gel to yield β-hydroxysulfoxides (Morgan, Mccague, & Whiting, 1999).

  • Diels-Alder Cycloadditions Tosyl cyanide is used in Diels-Alder cycloadditions with dienes, leading to the formation of products like 2-tosylpyridines and 3,6-dihydro-2-pyridones. This process involves mild conditions and can form complex structures (Jagt & Vanleuse.Am, 1973).

  • Homo-Diels-Alder Cycloaddition Reactions When reacted with norbornadiene, tosyl cyanide can form tetracyclic lactams and other derivatives through a [2 + 2 + 2]-cycloaddition (Homo-Diels-Alder reaction) and homo-conjugate 1,4-addition reactions. The reaction products' structures and stereochemistry are confirmed using NMR spectroscopy (Jagt & Leusen, 1977).

  • Water-Mediated Radical C-H Tosylation of Alkenes In the presence of water, tosyl cyanide can initiate tosylation of alkenes. The process involves in situ formation of sulfinyl sulfone, followed by a sequence of radical additions to yield vinyl sulfone (Hu et al., 2023).

  • Synthesis of β-Sulfonyl Nitriles via Organophotoredox Catalysis Tosyl cyanide is used in the group transfer radical addition of olefins through visible light-induced organophotoredox catalysis, enabling the synthesis of β-sulfonyl nitriles under metal-free and redox-neutral conditions (Sun et al., 2018).

  • Palladium-Catalyzed Cyanation of Quinazoline-4-tosylates Tosyl cyanide is integral in the palladium-catalyzed cyanation of quinazoline-4-tosylates, leading to the production of 4-CN-functionalized quinazolines, which have potential biological and pharmaceutical applications (Zhao et al., 2013).

Safety And Hazards

Tosyl cyanide is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective clothing and ensuring adequate ventilation .

Future Directions

Recent research has focused on the photocatalytic transformations of Tosyl cyanide, which are generally conducted under mild conditions . These transformations involve radical-involved transformations of Tosyl cyanide via photo-induced cyanation or sulfonylcyanation . This area of research is promising and may lead to new applications and methods in organic synthesis .

properties

IUPAC Name

(4-methylphenyl)sulfonylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONIMGVUGJVFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172685
Record name p-Toluenesulphonyl cyanide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosyl cyanide

CAS RN

19158-51-1
Record name 4-Methylbenzenesulfonyl cyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19158-51-1
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Record name p-Toluenesulphonyl cyanide
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Record name p-Toluenesulphonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-toluenesulphonyl cyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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